Tert-butyl 3-(2-aminoethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride
Description
Tert-butyl 3-(2-aminoethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate hydrochloride is a bicyclic heteroaromatic compound featuring a 3,4-dihydroisoquinoline core substituted with a tert-butyl carbamate group at position 2 and a 2-aminoethyl moiety at position 2.
Properties
IUPAC Name |
tert-butyl 3-(2-aminoethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-16(2,3)20-15(19)18-11-13-7-5-4-6-12(13)10-14(18)8-9-17;/h4-7,14H,8-11,17H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTBMLXKXHTZPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 3-(2-aminoethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate; hydrochloride (commonly referred to as Tert-butyl isoquinoline) is a compound that has garnered attention for its potential biological activities. This article explores the various aspects of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of Tert-butyl 3-(2-aminoethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate; hydrochloride is with a molecular weight of approximately 250.35 g/mol. Its structural features include a dihydroisoquinoline core, which is known for various pharmacological properties due to its ability to interact with biological targets.
Isoquinoline derivatives, including Tert-butyl isoquinoline, are known to exhibit a wide range of biological activities through various mechanisms:
- Antitumor Activity : Isoquinoline alkaloids have been reported to possess antitumor properties. They may induce apoptosis in cancer cells by activating intrinsic pathways or inhibiting cell proliferation through cell cycle arrest mechanisms .
- Antimicrobial Effects : Some studies have indicated that isoquinoline derivatives can exhibit antibacterial and antifungal activities. They may disrupt bacterial cell membranes or inhibit essential metabolic pathways within microbial cells .
- Neuroprotective Properties : Research suggests that compounds in this class can protect neurons from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases .
Research Findings
Recent studies have highlighted the biological activities of Tert-butyl isoquinoline and related compounds:
- A review covering isoquinoline alkaloids from 2014 to 2018 documented their diverse bioactivities, including antitumor and antimicrobial effects. The review emphasized the structural diversity of these compounds and their potential as leads for drug development .
- A specific study on the pharmacological profile of isoquinoline derivatives found that certain compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as chemotherapeutic agents .
Case Study 1: Antitumor Activity
A study evaluated the effects of several isoquinoline derivatives on human cancer cell lines. Tert-butyl isoquinoline showed promising results in inhibiting cell growth and inducing apoptosis, particularly in breast cancer cells .
Case Study 2: Neuroprotective Effects
In a preclinical model of Parkinson's disease, Tert-butyl isoquinoline demonstrated neuroprotective effects by reducing oxidative stress markers and improving motor function in treated animals. This suggests potential for developing therapies for neurodegenerative disorders .
Data Tables
The following table summarizes key biological activities associated with Tert-butyl isoquinoline and related compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Antimicrobial Research
Compounds with tert-butyl carbamate and aminoethyl substituents on isoquinoline or quinoline frameworks have been explored for antimicrobial activity. For example:
- 15b (4-(3-(4-(2-(2-Aminoethyl)phenoxy)phenyl)-1,2,4-oxadiazol-5-yl)phenol Hydrochloride): Contains an oxadiazole ring and aminoethyl group, which may enhance binding to bacterial enzymes. Its MIC (Minimum Inhibitory Concentration) against enteric pathogens is lower than the target compound, likely due to the oxadiazole’s electron-withdrawing properties .
Table 1: Antimicrobial Activity and Structural Features
Stereochemical and Conformational Variants
Compounds synthesized via Pictet-Spengler reactions, such as 226t and 227t (methyl (R)-1-(tert-butoxymethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate), exhibit stereochemical complexity. This conformational flexibility may influence their pharmacological profiles .
Halogenated Derivatives
describes isoquinoline carboxylates with halogenated phenylureido groups (e.g., trans-6-[3-(2,4-difluoro-phenyl)-ureido] derivatives). These compounds prioritize halogen bonding over hydrogen bonding, contrasting with the target compound’s aminoethyl group. Such substitutions are linked to improved metabolic stability but reduced aqueous solubility .
Quinoline vs. Isoquinoline Core
The quinoline analog tert-Butyl 2-(aminomethyl)-3,4-dihydroquinoline-1(2H)-carboxylate hydrochloride () differs in nitrogen positioning. The aminomethyl group (vs. aminoethyl) also shortens the side chain, affecting receptor interaction .
Table 2: Physicochemical Properties
*Predicted using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
